1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a combination of oxadiazole, triazole, and hydrazide functional groups
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the nitration of an appropriate precursor, followed by cyclization.
Formation of the triazole ring: This involves the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Formation of the hydrazide linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone, followed by further functionalization to introduce the carbohydrazide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with similar compounds such as:
1-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole: Lacks the carbohydrazide group, which may affect its reactivity and biological activity.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-chlorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties and interactions
Properties
Molecular Formula |
C18H13BrN8O2 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H13BrN8O2/c19-13-9-5-4-8-12(13)10-21-23-18(28)14-15(11-6-2-1-3-7-11)27(26-22-14)17-16(20)24-29-25-17/h1-10H,(H2,20,24)(H,23,28)/b21-10+ |
InChI Key |
ARXUMSRDGFNGNY-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=CC=C4Br |
Origin of Product |
United States |
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